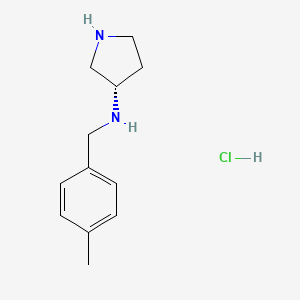

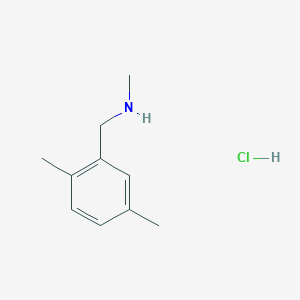

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the paper titled "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine" describes a stereoselective process that includes an asymmetric Michael addition and a stereoselective alkylation to produce a key intermediate for the preparation of an antibiotic . Although the target compound is different, the methods used for controlling stereochemistry could be relevant for synthesizing "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The stereochemistry of such compounds is crucial, as it can significantly affect their biological activity and chemical properties. The papers do not provide direct information on the molecular structure of "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride", but the synthesis and analysis of similar compounds suggest that the stereochemistry is an important aspect of the molecular structure .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically for "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride". However, they do discuss reactions of structurally related compounds. For example, the compound N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine was tested as a corrosion inhibitor, indicating that pyrrolidine derivatives can interact with metal surfaces and potentially form protective layers . This suggests that "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride" might also participate in surface-related chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substituents. The papers do not provide specific data on the physical and chemical properties of "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride". However, the anti-inflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones suggest that pyrrolidine derivatives can have significant biological activity, which is often related to their chemical properties . The solubility, stability, and reactivity of these compounds would be influenced by the presence of functional groups and their position on the pyrrolidine ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrrolidine derivatives, including compounds structurally related to "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride," are pivotal in organic synthesis. For instance, pyrrolidine and its derivatives are used as intermediates in the synthesis of complex molecules due to their pronounced aromatic character and extensive delocalization of electrons. They are prepared through various synthetic methods, including condensation reactions with carbonyl-containing compounds (Anderson & Liu, 2000).

The molecule has been implicated in catalysis research, where its structural analogs contribute to the development of catalysts for selective reactions. For example, scandium, yttrium, and lanthanum complexes with pyrrolidine-based ligands have been synthesized and characterized, showing activity in the catalytic dimerization of phenylacetylenes with Z-selectivity (Ge, Meetsma, & Hessen, 2009).

Applications in Medicinal Chemistry and Drug Discovery

- Pyrrolidines play a significant role in medicinal chemistry, where they serve as key scaffolds in drug design and synthesis. Their incorporation into molecules has been explored for enhancing biological activity and pharmacokinetic properties. For instance, novel syntheses of dihydroxyhomoprolines, which are valuable in the development of bioactive compounds, utilize pyrrolidine derivatives in asymmetric syntheses, demonstrating the utility of these compounds in constructing chiral centers (Davies et al., 2013).

Material Science and Engineering Applications

- In material science, pyrrolidine derivatives are utilized in the synthesis of conducting polymers and other materials with specific electronic properties. The structural features of pyrrolidines, such as their ability to form stable, flexible films, make them suitable for applications in electronic devices and sensors (Anderson & Liu, 2000).

Eigenschaften

IUPAC Name |

(3S)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMHTMAELLWEL-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN[C@H]2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

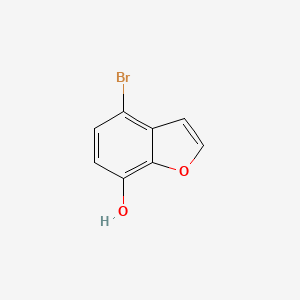

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)

![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)

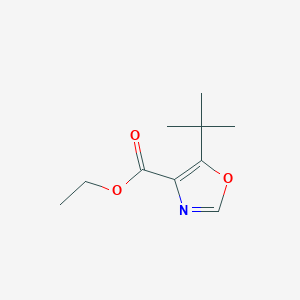

![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

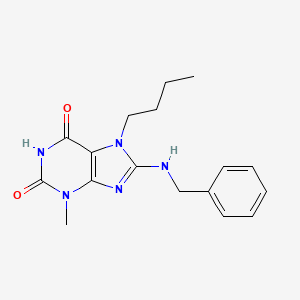

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)